molecular formula C12H17F2N B13212206 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine

Cat. No.: B13212206
M. Wt: 213.27 g/mol
InChI Key: QNMFBAMMSZTCIB-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with 3,3-dimethylbutan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.

    Voriconazole: Another antifungal agent with structural similarities.

    Triazole Derivatives: Compounds containing triazole rings and difluorophenyl groups.

Uniqueness

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorophenyl group and butan-1-amine backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C12H17F2N/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6,11H,7,15H2,1-3H3

InChI Key

QNMFBAMMSZTCIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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